Methyl 4-iodo-5-methylpicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-iodo-5-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-5-4-10-7(3-6(5)9)8(11)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCFHMMZMRIOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1I)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Iodo 5 Methylpicolinate and Its Precursors
Strategies for Regioselective Iodination of Picolinate (B1231196) Esters
Regioselective iodination is a critical step in the synthesis of Methyl 4-iodo-5-methylpicolinate. The electron-deficient nature of the pyridine (B92270) ring makes direct electrophilic substitution challenging and often requires harsh conditions. However, several methods have been developed for the controlled iodination of pyridine derivatives.
One common strategy involves the use of iodine in the presence of an oxidizing agent. For substrates like picolinate esters, the directing effects of the ester group and any existing substituents on the ring play a crucial role in determining the position of iodination. For the synthesis of a 4-iodo derivative, a multi-step approach starting from picolinic acid has been reported for the analogous methyl 4-iodopicolinate. This involves the initial conversion of picolinic acid to its 4-chloro derivative, followed by a Finkelstein-type reaction to introduce the iodine. umsl.edu
More recent methods focus on direct C-H functionalization, which offers a more atom-economical approach. Radical-based C-H iodination protocols have been developed for various nitrogen-containing heterocycles, including pyridines. rsc.orgscispace.com These reactions often utilize a radical initiator and an iodine source, allowing for iodination at specific positions under milder conditions than traditional electrophilic substitution. The regioselectivity of these reactions can be influenced by both electronic and steric factors of the substituents present on the pyridine ring. For instance, a radical-based approach could potentially be optimized for the C-4 iodination of a 5-methylpicolinate precursor.
A summary of potential iodination conditions is presented in the table below.
| Reagent/Catalyst | Iodine Source | Solvent | Temperature | Typical Yield | Reference |
| HI/H3PO2 | HI | - | 107 °C | Moderate | umsl.edu |
| I2/Na2CO3/KI | I2/KI | Water | Reflux | Low to Moderate | chemicalbook.com |
| Molecular Iodine | I2 | Various | Various | Good | nih.gov |
Pathways for Methyl Esterification of Picolinic Acids
The methyl ester of a picolinic acid derivative is a key structural feature of the target molecule. The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis, and several reliable methods are available.
Fischer-Speier esterification is a classic and widely used method that involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of methanol, which often serves as the solvent. This method has been successfully applied to the synthesis of methyl 4-iodopicolinate from 4-iodopicolinic acid. umsl.edu
Alternatively, for substrates that may be sensitive to strong acidic conditions, milder methods are available. One such method involves the use of diazomethane. However, due to the toxic and explosive nature of diazomethane, safer alternatives are often preferred. Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and safer alternative that reacts with carboxylic acids in the presence of methanol to afford methyl esters in high yields.
Another common approach is to first activate the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with methanol to give the methyl ester. This two-step procedure is often very efficient. Additionally, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct esterification of a carboxylic acid with methanol.
More recently, methods utilizing methyl iodide in the presence of a base have been developed. For instance, the use of cesium carbonate and methyl iodide in DMF has been shown to be effective for the methylation of carboxylic acids, particularly when other methods are low yielding. nih.govjuniperpublishers.com
Below is a table summarizing common methyl esterification methods.
| Reagent | Catalyst/Base | Solvent | Conditions | Typical Yield |
| Methanol | H2SO4 (catalytic) | Methanol | Reflux | Good |
| Thionyl Chloride, then Methanol | - | - | Room Temp to Reflux | High |
| TMS-diazomethane | - | Methanol/Benzene | Room Temp | High |
| Methyl Iodide | Cs2CO3 or K2CO3 | DMF or DMSO | Room Temp | Good to High |
Methylation Approaches for the Picolinate Ring System
Introducing a methyl group onto the picolinate ring at the 5-position is a key challenge. The method of methylation will largely depend on the chosen synthetic route and the nature of the precursor.
If the synthesis starts from a pre-methylated pyridine derivative, this challenge is circumvented. For example, starting with a commercially available lutidine (dimethylpyridine) and selectively functionalizing it would be a viable strategy.
Alternatively, a methyl group can be introduced onto a pre-functionalized pyridine ring. One approach is through cross-coupling reactions. For instance, if a halogen, such as bromine or iodine, is present at the 5-position of the picolinate ring, a methyl group can be introduced via a Suzuki, Stille, or Negishi coupling reaction using an appropriate methyl-organometallic reagent.
Direct C-H methylation of pyridines is a developing area of research. While challenging due to the electron-deficient nature of the ring, some methods have been reported. These often involve radical-based reactions or transition-metal-catalyzed C-H activation. For example, Minisci-type reactions can be used to introduce alkyl groups onto protonated heteroaromatics.
In some cases, a functional group at the 5-position can be converted to a methyl group. For example, a carboxylic acid or an aldehyde at this position could potentially be reduced to a methyl group.
Convergent and Divergent Synthetic Routes
The synthesis of a polysubstituted pyridine like this compound can be approached through either a convergent or a divergent strategy.
A convergent synthesis would involve the preparation of two or more complex fragments of the molecule separately, which are then joined together in the later stages of the synthesis. For this compound, a convergent approach might involve the synthesis of a suitably substituted pyridine ring precursor that already contains the methyl and iodo groups, followed by the introduction or modification of the ester functionality. For example, a substituted pyridine could be synthesized through a multi-component reaction, and then the ester group could be introduced. rsc.org
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. rsc.orgnih.govamericanelements.comnih.govrsc.org In the context of this compound, a divergent approach could start with a simple, commercially available picolinate ester. This common precursor could then be subjected to a series of regioselective functionalization reactions to introduce the iodo and methyl groups in a stepwise manner. This approach is often more flexible for creating a library of related compounds for structure-activity relationship studies. For example, starting from methyl picolinate, one could first perform a regioselective methylation followed by iodination, or vice versa. The order of these steps would be crucial for achieving the desired regiochemistry.
Development of Novel Synthetic Approaches for Functionalized Pyridines
The synthesis of functionalized pyridines is an active area of research, with many novel methods being developed to improve efficiency, selectivity, and functional group tolerance. researchgate.netsemanticscholar.orgdoaj.orgnih.govresearchgate.net These modern approaches often provide milder and more direct routes to polysubstituted pyridines compared to classical condensation methods.
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyridine ring without the need for pre-functionalization. nih.govbeilstein-journals.orgnih.gov Catalysts based on palladium, rhodium, iridium, and other metals can direct the functionalization to specific C-H bonds, often with high regioselectivity. These methods can be used to introduce alkyl, aryl, and other groups directly onto the pyridine core.
Photoredox catalysis is another rapidly growing field that has found application in pyridine functionalization. These reactions use light to generate reactive radical intermediates under mild conditions, enabling a wide range of transformations that are often complementary to traditional methods.
Cascade reactions , where multiple bond-forming events occur in a single pot, offer a highly efficient way to construct complex pyridine rings from simple starting materials. nih.gov These reactions can rapidly build molecular complexity and are often designed to be highly stereoselective.
The development of these novel synthetic methods continues to expand the toolbox available to organic chemists for the synthesis of complex and highly functionalized pyridine derivatives like this compound.
Reaction Mechanisms and Chemical Transformations Involving Methyl 4 Iodo 5 Methylpicolinate
Cross-Coupling Reactions of the Aryl Iodide Moiety
The carbon-iodine (C-I) bond in Methyl 4-iodo-5-methylpicolinate is the most labile site for oxidative addition to low-valent transition metal catalysts, such as palladium(0). This reactivity makes it an excellent substrate for a wide range of cross-coupling reactions, allowing for the introduction of diverse functional groups at the 4-position of the pyridine (B92270) ring.
Palladium catalysis is a cornerstone of modern organic synthesis, and iodo-substituted aromatic compounds are highly effective substrates for these transformations. wikipedia.orgwikipedia.org The electron-deficient nature of the pyridine ring in this compound further enhances its reactivity towards oxidative addition to a palladium(0) center, initiating the catalytic cycles of several named reactions.
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org
For this compound, a Sonogashira coupling would involve its reaction with a terminal alkyne to yield a 4-alkynyl-5-methylpicolinate derivative. The general mechanism proceeds through two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the C-I bond of the picolinate (B1231196). Simultaneously, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting alkynyl-aryl-palladium(II) complex undergoes reductive elimination to release the final product and regenerate the Pd(0) catalyst. wikipedia.org
While specific research detailing the Sonogashira coupling of this compound is not extensively documented in publicly available literature, the reaction conditions for similar iodo-heteroaryl substrates are well-established. nih.gov
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Parameter | Typical Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |
| Temperature | Room Temperature to 100 °C |
These reactions are crucial for creating extended π-conjugated systems and are widely used in the synthesis of materials and biologically active compounds. wikipedia.org
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed C-C bond formation, involving the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester derivative. numberanalytics.comlibretexts.org This reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. numberanalytics.com
In the context of this compound, a Suzuki reaction with an aryl or vinyl boronic acid would produce the corresponding 4-aryl or 4-vinyl substituted picolinate. The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This boronate then transmetalates with the palladium(II) complex, replacing the iodide with the organic group from the boron reagent. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. frontiersin.org
Although specific examples for this compound are not readily found in the literature, the Suzuki coupling of other iodo-pyridines is a common synthetic transformation. frontiersin.org
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Boron Reagent | Arylboronic acid, Arylboronic ester |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, Water mixtures |
| Temperature | 80 °C to 120 °C |
This methodology is extensively used in the pharmaceutical industry for the synthesis of biaryl compounds, a common motif in drug molecules. numberanalytics.com
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes, typically with a high degree of stereoselectivity for the trans isomer. organic-chemistry.org
For this compound, a Heck reaction with an alkene, such as an acrylate (B77674) or styrene, would lead to the formation of a 4-alkenyl-5-methylpicolinate derivative. The mechanism involves the oxidative addition of the C-I bond to a Pd(0) catalyst. The alkene then coordinates to the resulting Pd(II) complex and undergoes migratory insertion into the palladium-aryl bond. A subsequent β-hydride elimination step forms the new C=C double bond in the product and a palladium-hydride species. The final step is the base-mediated reductive elimination of HX to regenerate the Pd(0) catalyst. libretexts.org
While direct examples involving this compound are scarce, the Heck reaction is broadly applicable to a range of aryl iodides. wikipedia.org
Table 3: Representative Conditions for Heck Reaction of Aryl Iodides
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, N-Methyl-2-pyrrolidone (NMP), Acetonitrile |
| Temperature | 100 °C to 140 °C |
The Heck reaction is a powerful tool for the synthesis of complex organic molecules, including natural products and pharmaceuticals. numberanalytics.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction has become a dominant method for synthesizing aryl amines, which are prevalent in pharmaceuticals and electronic materials. wikipedia.org The reaction is known for its broad substrate scope, accommodating primary and secondary amines. rug.nlnih.gov
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. rug.nl
While specific studies on this compound are limited, patents describing the amination of similar bromo-picolinate esters suggest the feasibility of this transformation. For instance, Buchwald-Hartwig couplings are employed in the synthesis of complex picolinamide (B142947) derivatives.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Parameter | Typical Conditions |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, XPhos, RuPhos |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 °C to 110 °C |
Copper-catalyzed reactions, particularly the Ullmann condensation, represent an older but still valuable method for forming C-N and C-O bonds with aryl halides. wikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be more cost-effective. wikipedia.org
An Ullmann-type reaction of this compound with an amine or an alcohol would yield the corresponding 4-amino or 4-alkoxy derivative. The mechanism is believed to involve the formation of a copper(I) species which undergoes oxidative addition with the aryl iodide. Subsequent reaction with the nucleophile (amine or alcohol) and reductive elimination affords the product. nih.gov The use of ligands such as phenanthroline or diamines can significantly improve the efficiency of these reactions, allowing them to proceed under milder conditions. wikipedia.org
Table 5: Representative Conditions for Copper-Catalyzed Ullmann-Type Coupling
| Parameter | Typical Conditions |
| Copper Catalyst | CuI, Cu₂O, Cu powder |
| Ligand | 1,10-Phenanthroline, L-Proline, Ethylenediamine |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | DMF, NMP, Pyridine |
| Temperature | 100 °C to 200 °C |
Other Transition Metal-Mediated Cross-Coupling Strategies
The carbon-iodine bond at the 4-position of the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality allows for the introduction of a wide array of substituents. The Heck, Sonogashira, and Suzuki-Miyaura reactions are powerful methods for this purpose. wikipedia.orglibretexts.orgnih.gov
Suzuki-Miyaura Coupling: This reaction couples the iodo-picolinate with an organoboron reagent, typically a boronic acid or ester, using a palladium catalyst and a base. organic-chemistry.org This method is highly effective for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orgharvard.edu
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com The reaction typically requires a palladium catalyst, a base (like triethylamine or potassium acetate), and often a phosphine ligand. wikipedia.orgyoutube.com It offers a direct method for vinylation of the pyridine ring at the C4 position.
Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. This reaction couples the iodo-picolinate with a terminal alkyne. researchgate.net It is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base such as an amine. nih.govnih.gov Modern protocols sometimes allow for copper-free conditions. nih.gov
| Reaction | Coupling Partner | Typical Catalyst | Base | Solvent | Expected Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 4-Aryl/Vinyl-5-methylpicolinate |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 4-Alkenyl-5-methylpicolinate |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF | 4-Alkynyl-5-methylpicolinate |
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is enhanced by the electron-withdrawing methyl ester group. Consequently, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2 and C4) to the nitrogen. stackexchange.comyoutube.com In this compound, the iodine atom at the C4 position is susceptible to displacement by various nucleophiles.
The mechanism is a two-step addition-elimination process. youtube.com First, the nucleophile attacks the C4 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. stackexchange.com In the second, typically rapid step, the iodide ion, which is a good leaving group, is eliminated, restoring the aromaticity of the ring and yielding the substituted product. youtube.com
Common nucleophiles for this transformation include:
Alkoxides (e.g., NaOMe, NaOEt) to form 4-alkoxy derivatives.
Amines (e.g., RNH₂, R₂NH) to synthesize 4-amino-picolinates. youtube.com
Thiols (e.g., RSH) in the presence of a base to yield 4-thioether derivatives. sci-hub.se
While iodide is generally a good leaving group, the rate-determining step in SNAr reactions is the initial nucleophilic attack. youtube.comnih.gov Therefore, reactivity is often governed by the polarization of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I), making iodo-substituted compounds sometimes less reactive in SNAr than their fluoro or chloro counterparts, depending on the specific reaction conditions. youtube.comnih.gov
Transformations of the Methyl Ester Group
The methyl ester at the C2 position is a versatile handle for synthesizing a variety of picolinic acid derivatives.
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-iodo-5-methylpicolinic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a co-solvent such as methanol (B129727) or tetrahydrofuran (THF). Acid-catalyzed hydrolysis is also possible but may be less common for substrates with acid-sensitive groups. The reaction involves the nucleophilic acyl substitution of the methoxy (B1213986) group by a hydroxide ion. The existence of 4-iodo-5-methylpicolinic acid as a commercially available compound confirms the viability of this process. Metal ions can also be used to catalyze the hydrolysis of picolinate esters. acs.org
Transesterification allows for the conversion of the methyl ester into other esters (e.g., ethyl, benzyl, or tert-butyl esters). This is an equilibrium-controlled reaction that can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the desired ester is typically used in large excess, often as the reaction solvent. masterorganicchemistry.comresearchgate.net For example, refluxing this compound in ethanol (B145695) with a catalytic amount of sulfuric acid or sodium ethoxide will produce Ethyl 4-iodo-5-methylpicolinate. Mild conditions using catalysts like dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) or zinc clusters have also been developed for this purpose. elsevierpure.comthieme-connect.de
Amides are frequently synthesized from esters. This can be achieved by direct aminolysis, where the ester is heated with a primary or secondary amine. This reaction can be slow and often requires a catalyst or promoter. researchgate.netresearchgate.net Alternatively, a two-step sequence is highly effective: first, the methyl ester is hydrolyzed to the picolinic acid as described in 3.3.1. The resulting carboxylic acid is then coupled with an amine using a standard peptide coupling reagent (e.g., HATU, HBTU, EDCI) or after conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). nih.govnih.gov This two-step approach is very general and provides access to a wide variety of amides. organic-chemistry.org
| Transformation | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Hydrolysis | LiOH or NaOH | H₂O/THF or H₂O/MeOH, Heat | 4-Iodo-5-methylpicolinic acid |
| Transesterification | R'OH (e.g., Ethanol) | Catalytic H₂SO₄ or NaOR', Heat | Alkyl 4-iodo-5-methylpicolinate |
| Amidation (2-step) | 1. LiOH, H₂O 2. Amine (R₂NH), Coupling Agent | 1. Heat 2. DMF or CH₂Cl₂, Room Temp. | 4-Iodo-5-methyl-N,N-dialkylpicolinamide |
Reactivity of the Methyl Group on the Pyridine Ring
The C5-methyl group is not merely a passive substituent. Its protons are rendered acidic by the electron-withdrawing effect of the adjacent pyridine ring. This allows for deprotonation with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a carbanionic intermediate. chemicalforums.com This nucleophilic species can then react with various electrophiles, enabling the elaboration of the methyl group. For example, reaction with an alkyl halide (e.g., methyl iodide) would yield an ethyl group at the C5 position, while reaction with a carbonyl compound (e.g., benzaldehyde) would result in a hydroxyalkyl substituent. chemicalforums.com This reactivity provides a pathway to further functionalize the pyridine core.
Applications in Complex Molecule Synthesis and Medicinal Chemistry Scaffolding
Methyl 4-iodo-5-methylpicolinate as a Versatile Building Block
The versatility of this compound stems from the orthogonal reactivity of its functional groups. The carbon-iodine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 4-position of the pyridine (B92270) ring.
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Potential Product | Significance |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | 4-Aryl/heteroaryl-5-methylpicolinates | Formation of C(sp²)-C(sp²) bonds, crucial for many pharmaceuticals. |
| Sonogashira Coupling | Terminal alkynes | 4-Alkynyl-5-methylpicolinates | Introduction of linear alkyne moieties, useful in materials science and as precursors for further transformations. |
| Buchwald-Hartwig Amination | Amines | 4-Amino-5-methylpicolinates | Formation of C-N bonds, a key linkage in numerous biologically active compounds. |
| Heck Coupling | Alkenes | 4-Alkenyl-5-methylpicolinates | Formation of C-C double bonds for the synthesis of complex organic structures. |
| Stille Coupling | Organostannanes | 4-Substituted-5-methylpicolinates | Versatile C-C bond formation with a wide range of coupling partners. |
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. The methyl group at the 5-position, while less reactive, could potentially undergo functionalization through radical-based or metal-catalyzed C-H activation strategies, although such transformations would likely require harsh conditions.
Precursor in the Synthesis of Heterocyclic Compounds
The di-substituted nature of this compound makes it a potential precursor for the synthesis of fused heterocyclic systems. For instance, functionalization at the 4-position with a group capable of intramolecular cyclization could lead to the formation of various bicyclic heteroaromatic compounds. While no specific examples utilizing this particular starting material have been reported, the general strategy is a cornerstone of heterocyclic chemistry.
Strategies for Late-Stage Functionalization
The concept of late-stage functionalization, where C-H bonds are converted to C-C or C-heteroatom bonds in the final stages of a synthesis, is a powerful tool in drug discovery. While no studies have specifically investigated the late-stage functionalization of this compound, the presence of multiple C-H bonds on the pyridine ring and the methyl group suggests that this could be a fruitful area of future research. Such strategies would allow for the rapid diversification of a core scaffold, enabling the exploration of structure-activity relationships.
Computational and Theoretical Studies on Methyl 4 Iodo 5 Methylpicolinate and Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-iodo-5-methylpicolinate, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), which are crucial for understanding its reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the ability of the molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Studies on analogous iodinated aromatic compounds have shown that the presence of iodine can lower the HOMO-LUMO gap, thereby increasing reactivity. nsf.gov For instance, placing iodine atoms adjacent to each other on an aromatic ring can create high-energy in-plane σ-antibonding orbitals that become the HOMO. nih.gov While this compound has only one iodine atom, its interaction with the pyridine (B92270) ring and other substituents will similarly modulate the frontier orbital energies.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group are expected to be regions of negative potential, making them susceptible to electrophilic attack or coordination with metal ions. Conversely, the areas around the hydrogen atoms and the carbon atom attached to the iodine are likely to exhibit positive potential.
A hypothetical representation of calculated electronic properties for this compound and a related analog, based on typical values for similar structures found in the literature, is presented in the table below. nih.govijsr.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | -6.5 | -1.8 | 4.7 |
| Methyl 5-iodopicolinate | -6.7 | -1.9 | 4.8 |
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms. researchgate.net For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, which would occur at the carbon-iodine bond.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The main steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. This step is often the rate-determining step in the catalytic cycle. nih.gov
Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. youtube.com
Quantum chemical calculations, such as those employing DFT, can model each of these steps. For instance, calculations on the oxidative addition of bromobenzene (B47551) to a palladium catalyst have shown an activation energy of 2.6 kcal/mol. nih.gov For an iodinated substrate like this compound, this barrier is expected to be even lower due to the weaker carbon-iodine bond.
The electronic effects of the methyl and ester substituents on the pyridine ring can influence the energetics of the reaction. The electron-donating methyl group may slightly increase the electron density at the reaction center, potentially affecting the rate of oxidative addition. The coordinating ability of the pyridine nitrogen and the ester oxygen could also play a role by interacting with the palladium catalyst. Studies on halopyridines have shown that the position of the halogen and other substituents significantly impacts reactivity in such cross-coupling reactions. researchgate.net
The table below presents a hypothetical energy profile for a Suzuki-Miyaura reaction involving this compound, with energies representative of similar calculated reactions. nih.gov
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Pd(0) | 0.0 |
| Transition State 1 | Oxidative Addition TS | +10.5 |
| Intermediate 1 | Oxidative Addition Product | -5.2 |
| Transition State 2 | Transmetalation TS | +15.8 |
| Intermediate 2 | Transmetalation Product | -12.0 |
| Transition State 3 | Reductive Elimination TS | +8.3 |
| Products | Coupled Product + Pd(0) | -25.0 |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and conformational flexibility of this compound are important for its interactions with other molecules, such as enzymes or catalysts. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for rotation around single bonds.
For this compound, the key rotational degrees of freedom are around the C(2)-C(ester) bond and the C(ester)-O(methyl) bond. The planarity of the pyridine ring is largely fixed, but the orientation of the methyl ester group relative to the ring can vary.
Computational studies on similar molecules, such as N-methyl-cinnamoyl-chloroquine analogues, have utilized variable temperature NMR spectroscopy and DFT calculations to determine rotational barriers. researchgate.net For this compound, steric hindrance between the methyl ester group and the substituent at the 3-position (in this case, a hydrogen atom) and the pyridine nitrogen will be a primary determinant of the preferred conformation. It is generally expected that the ester group will adopt a conformation that minimizes these steric clashes.
The rotation of the methyl group at the 5-position is also a dynamic process. Studies have shown that the rotational barriers of methyl groups are sensitive to their local chemical environment. nih.gov In the solid state, packing forces can significantly influence these barriers.
Below is a table summarizing the likely low-energy conformations and estimated rotational barriers for this compound, based on data from analogous systems. researchgate.net
| Rotational Bond | Description of Conformation | Estimated Rotational Barrier (kJ/mol) |
|---|---|---|
| C(2)-C(ester) | Ester carbonyl syn-periplanar to pyridine N | ~15-20 |
| C(2)-C(ester) | Ester carbonyl anti-periplanar to pyridine N | ~25-30 |
| C(5)-C(methyl) | Rotation of the C5-methyl group | ~5-10 |
Ligand Field Theory and Spectroscopic Predictions for Related Metal Complexes
This compound, or more precisely its deprotonated form, the 4-iodo-5-methylpicolinate anion, can act as a bidentate ligand, coordinating to a metal ion through the pyridine nitrogen and one of the carboxylate oxygen atoms. ionicviper.org Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectroscopic properties of the resulting metal complexes. libretexts.org
LFT describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting, denoted as Δ (delta), depends on the metal ion, its oxidation state, and the nature of the ligand. uci.edu Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting. Picolinate-type ligands are generally considered to be of intermediate field strength.
The electronic spectrum (UV-Vis) of a transition metal complex is governed by electronic transitions between the split d-orbitals (d-d transitions) and between metal and ligand orbitals (charge-transfer transitions). hawaii.edu The d-d transitions are typically weak and occur in the visible region, giving rise to the characteristic colors of many transition metal complexes. libretexts.org Charge-transfer bands, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are usually much more intense and often occur in the ultraviolet region. youtube.com
For a complex of this compound with a transition metal like copper(II) or nickel(II), one would expect to observe d-d transitions whose energies would depend on the specific metal and the coordination geometry. Additionally, MLCT bands may arise from the transfer of an electron from a filled metal d-orbital to an empty π* orbital of the picolinate (B1231196) ligand. The presence of the iodo and methyl substituents will subtly modify the energy of the ligand's π* orbitals, thus affecting the energy of the MLCT transitions.
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of such complexes, providing valuable information on the energies and natures of the electronic transitions. nih.govrsc.org
The table below provides predicted spectroscopic data for a hypothetical octahedral complex of Co(II) with the 4-iodo-5-methylpicolinate ligand, based on typical values for similar picolinate complexes. electronicsandbooks.com
| Complex | Predicted λmax (nm) for d-d transitions | Assignment | Predicted λmax (nm) for MLCT |
|---|---|---|---|
| [Co(4-iodo-5-methylpicolinate)3]- | ~520, ~600 | 4T1g(F) → 4A2g(F), 4T1g(F) → 4T2g(F) | ~280 |
Coordination Chemistry and Ligand Design with Picolinate Structures
Methyl 4-iodo-5-methylpicolinate as a Potential Chelating Ligand
This compound is structurally primed to function as an effective chelating ligand. The parent molecule, picolinic acid (pyridine-2-carboxylic acid), is a well-established bidentate chelating agent. It coordinates to metal ions through the pyridine (B92270) ring nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring. ionicviper.org This chelating action is a fundamental characteristic of the picolinate (B1231196) structure.
The ester group in this compound means the molecule in its neutral form would typically coordinate as a monodentate ligand through the pyridine nitrogen. However, upon hydrolysis of the methyl ester to the corresponding carboxylate anion, 4-iodo-5-methylpicolinate, it becomes a potent bidentate N,O-chelating ligand. The substituents on the pyridine ring—an iodine atom at the 4-position and a methyl group at the 5-position—are expected to modulate its properties. These modifications can influence the ligand's electronic and steric characteristics, thereby affecting the stability, geometry, and reactivity of the resulting metal complexes. For instance, the electron-withdrawing nature of the iodine atom can alter the pKa of the pyridine nitrogen and influence the redox properties of the metal center in a complex. nih.gov
Synthesis and Characterization of Metal Complexes Incorporating Picolinate Moieties
The synthesis of metal complexes incorporating picolinate-type ligands is generally straightforward. A common method involves the reaction of a metal salt with the picolinic acid derivative in an aqueous solution or an organic solvent at room temperature. ionicviper.orgresearchgate.net The resulting complexes often precipitate from the solution and can be isolated by filtration. For ligands like this compound, prior hydrolysis of the ester may be required to generate the chelating carboxylate form.
The characterization of these metal complexes is achieved through a combination of spectroscopic and analytical techniques to determine their structure, composition, and geometry.
Common Characterization Techniques for Picolinate Complexes
| Technique | Information Provided |
|---|---|
| Infrared (IR) Spectroscopy | Confirms the coordination of the carboxylate group to the metal ion by observing shifts in the C=O stretching frequency. sjctni.edu |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex, which helps in inferring the coordination geometry around the metal ion (e.g., octahedral, tetrahedral). researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to elucidate the structure of diamagnetic complexes in solution. |
| X-ray Crystallography | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. tandfonline.com |
| Elemental Analysis | Determines the empirical formula of the complex, confirming its stoichiometry. tandfonline.com |
| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps to determine the oxidation state and spin state of the metal ion. researchgate.net |
These techniques have confirmed that picolinate ligands typically form stable complexes with distorted octahedral geometries for many transition metals like Co(II), Ni(II), and Cu(II). researchgate.nettandfonline.com
Role of Picolinate Ligands in Transition Metal Catalysis
Picolinate-based ligands are instrumental in the field of transition metal catalysis due to their ability to stabilize metal centers and electronically tune their reactivity. rsc.org Their robust coordination and the steric and electronic influence of substituents allow for the rational design of catalysts for specific transformations.
In homogeneous catalysis, where the catalyst and reactants are in the same phase, picolinate ligands have demonstrated significant utility. The ligand framework can enhance the catalytic activity of metals in various reactions. For example, picolinic acid has been shown to act as an efficient chelating agent that can mediate the activation of peracetic acid by Mn(II) for the degradation of micropollutants in water. acs.orgnih.gov The formation of a Mn(II)-picolinate complex facilitates the generation of highly reactive manganese species. acs.orgnih.gov
Similarly, copper complexes with picolinamide (B142947) (an amide derivative of picolinic acid) have been reported as effective catalysts for aryl ether synthesis. nih.gov The bidentate nature of the ligand is crucial, and substituents on the picolinamide backbone play a key role in determining the efficacy of the catalyst by influencing the redox properties of the copper center. nih.gov The design of ligands like this compound, with specific electronic substituents, is a strategic approach to optimizing such catalytic systems. nih.gov
The versatility of picolinate and related polycarboxylate ligands makes them suitable for various catalytic processes, including the oligomerization of olefins, where they can form active centers that catalyze the reaction. mdpi.com
Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. youtube.com A powerful strategy involves anchoring well-defined molecular catalysts onto solid supports, a concept central to Surface Organometallic Chemistry (SOMC). nih.gov
A picolinate ligand such as 4-iodo-5-methylpicolinic acid (the hydrolyzed form of this compound) could be covalently attached to a solid support, such as silica (B1680970) or a polymer. This immobilization creates a solid-phase catalyst that combines the high selectivity of a homogeneous system with the practical benefits of a heterogeneous one. youtube.com The metal complex can be prepared on the functionalized surface, resulting in a single-site catalyst designed for a specific reaction. This approach aims to create more robust and efficient catalytic systems for industrial applications, preventing the leaching of the metal catalyst into the product stream. youtube.comnih.gov
Luminescent Lanthanide Complexes Utilizing Picolinate-Based Ligands
Lanthanide ions (like Eu³⁺ and Tb³⁺) possess unique photophysical properties, including sharp, line-like emission bands and long luminescence lifetimes. However, their direct excitation is inefficient. Picolinate-based ligands are highly effective as "antenna" chromophores to sensitize lanthanide luminescence. nih.govnih.gov The ligand absorbs incident light (typically UV) and efficiently transfers the excitation energy to the central lanthanide ion, which then emits light. acs.org This process, known as the antenna effect, leads to highly luminescent materials.
Picolinate ligands have been incorporated into various molecular architectures, from simple complexes to complex macrocyclic structures like DOTA- and TACN-analogs, to create stable and highly emissive lanthanide probes. nih.govresearchgate.net For example, europium(III) coordination polymers built with picolinate-based ligands have been shown to be robust and highly luminescent, with applications in chemical sensing. acs.org
Research Findings on Luminescent Picolinate-Lanthanide Complexes
| Ligand Type | Lanthanide Ion | Key Finding | Quantum Yield | Reference |
|---|---|---|---|---|
| DOTA-picolinate | Eu(III), Tb(III) | High thermodynamic stability and no inner-sphere water molecules, leading to enhanced luminescence. | Not specified | nih.gov |
| TACN-picolinate | Tb(III) | Very efficient sensitization leading to a highly luminescent complex. | 43% | nih.govresearchgate.net |
The design of highly luminescent lanthanide complexes is a strategic process focused on optimizing several key factors. epfl.ch The use of a substituted ligand like this compound would be guided by these established principles.
Efficient Energy Transfer: The primary requirement is that the energy of the ligand's triplet excited state (T₁) is appropriately matched with the accepting energy level of the lanthanide ion. For efficient energy transfer to europium (⁵D₀ level) or terbium (⁵D₄ level), the ligand's triplet state should be slightly higher in energy than the ion's accepting level. Picolinate-based ligands often have triplet state energies that are more suitable for sensitizing Tb³⁺ compared to Eu³⁺. researchgate.net
Minimizing Non-Radiative Deactivation: The coordinated ligand must effectively shield the lanthanide ion from solvent molecules, particularly water, whose O-H oscillators are very efficient at quenching the excited state of the lanthanide through non-radiative decay. nih.govacs.org Polydentate and macrocyclic ligands incorporating picolinate arms are designed to encapsulate the metal ion tightly, excluding solvent molecules from the inner coordination sphere. nih.gov
Optimizing the Coordination Environment: The symmetry of the coordination site around the lanthanide ion influences the probabilities of electronic transitions. acs.org Distorted, asymmetric coordination geometries, such as those found in dodecahedron structures, can enhance the rates of radiative decay (light emission) by relaxing selection rules, leading to markedly higher quantum yields. nih.gov
pH-Dependent Luminescence Switching Mechanisms
The design of responsive luminescent probes is a significant area of research in coordination chemistry, with applications ranging from cellular imaging to environmental sensing. bohrium.com Picolinate-based ligands, such as this compound, are valuable components in the construction of these probes, particularly when complexed with lanthanide ions like europium(III) and terbium(III). researchgate.net The unique photophysical properties of lanthanides, including their characteristically sharp, line-like emission bands and long luminescence lifetimes, make them ideal for developing sensors that can be monitored using time-gated detection techniques to reduce background interference. nih.gov The pH-dependent switching of luminescence in complexes featuring picolinate-type structures is typically governed by precise changes in the coordination environment of the lanthanide ion, which in turn affect the efficiency of the two critical processes: sensitization (the "antenna effect") and emission.
The primary mechanism for pH-dependent luminescence switching in many lanthanide complexes involves the modulation of the number of water molecules directly coordinated to the metal center (denoted as the hydration number, q). Water molecules are highly effective quenchers of lanthanide luminescence because the high-energy O-H vibrations provide a non-radiative pathway for the de-excitation of the metal's excited state. nih.gov Therefore, a decrease in the number of coordinated water molecules generally leads to an increase in luminescence intensity and a longer excited-state lifetime.
In a common design strategy, a pH-sensitive functional group, such as a sulfonamide, is incorporated into the ligand structure. nih.govcore.ac.uk
In acidic conditions: The functional group (e.g., the sulfonamide nitrogen) is protonated. This prevents it from coordinating to the lanthanide ion, leaving a coordination site on the metal open for a water molecule to bind. The presence of this bound water quenches the lanthanide's luminescence. nih.gov
In basic conditions: The functional group is deprotonated, allowing it to coordinate to the lanthanide center. This coordination displaces the quenching water molecule, leading to a significant "turn-on" of the luminescence signal. nih.gov
This reversible protonation-deprotonation cycle allows the complex to function as a responsive pH sensor. For example, a europium(III) complex designed for imaging the endoplasmic reticulum demonstrated a near-linear ratiometric response between pH 6.7 and 7.4. acs.org As the pH decreased, the excited state lifetime of the europium ion increased by 60% (from 413 μs to 672 μs), corresponding to the displacement of a quenching species as the ligand structure changed. acs.org
Another mechanism for pH-dependent switching relates to the stability of the complex itself. While many probes are designed to operate within a physiological pH range, some robust coordination polymers based on picolinate ligands exhibit remarkable stability. For instance, a europium(III) coordination polymer built with an ethynyl-bridged picolinate ligand was found to be highly luminescent and stable across a broad pH range of 3 to 12. acs.org In this case, significant luminescence quenching was only observed at extreme pH values (below 3 or above 12), where the acidic or basic conditions were harsh enough to cause the decomposition of the coordination polymer and the release of the free ligand. acs.org
The following tables summarize research findings on pH-dependent luminescence in related lanthanide-picolinate systems.
Table 1: pH-Dependent Photophysical Properties of a Europium(III) Luminescent Probe This table presents data for the pH-responsive europium probe [EuLimag-37]⁺, illustrating the change in luminescence lifetime and emission ratio with varying pH levels.
| pH | Excited State Lifetime (τ) | Emission Ratio (ΔJ=2 / (ΔJ=0 + ΔJ=1)) | Observed Effect |
| 6.7 | 672 µs | ~0.6 | Increased lifetime and higher ratio, indicating fewer quenching water molecules coordinated to the Eu(III) ion. |
| 7.4 | 413 µs | ~0.85 | Decreased lifetime and lower ratio, suggesting increased quenching due to changes in the coordination sphere. |
| Data sourced from research on pH-responsive probes for cellular imaging. acs.org |
Table 2: Luminescence Stability of a Europium(III) Picolinate-Based Coordination Polymer This table describes the luminescence behavior of a robust coordination polymer in aqueous solutions at various pH values.
| pH Range | Luminescence Behavior | Mechanism |
| < 3 | Complete disappearance of Eu(III) emission. Appearance of molecular fluorescence from the ligand. | Decomposition of the coordination polymer due to extreme acidic conditions, releasing the free ligand. |
| 3 - 12 | Emission is nearly constant and stable. | The coordination polymer structure is robust and protects the Eu(III) ion from environmental quenching. |
| > 12 | Complete disappearance of Eu(III) emission. Appearance of molecular fluorescence from the ligand. | Decomposition of the coordination polymer due to extreme basic conditions, releasing the deprotonated ligand. |
| Data sourced from studies on robust lanthanoid picolinate-based coordination polymers. acs.org |
Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopic Characterization Techniques in Organic Synthesis
Spectroscopic techniques are paramount in the elucidation of the structure of newly synthesized organic molecules. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce a wealth of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C.
For Methyl 4-iodo-5-methylpicolinate, ¹H NMR spectroscopy would be expected to reveal distinct signals for the different types of protons present in the molecule. The aromatic protons on the pyridine (B92270) ring, the methyl group attached to the ring, and the methyl group of the ester functionality would each resonate at a characteristic chemical shift. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (e.g., singlets, doublets, triplets) would provide information about neighboring protons.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, methyl, carbonyl).
While specific experimental data for this compound is not publicly available, a hypothetical ¹H and ¹³C NMR data table is presented below based on known chemical shifts for similar pyridine derivatives. google.comchemrxiv.org
| Hypothetical ¹H NMR Data for this compound | | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | ~8.5 | s | H-6 (Pyridine ring) | | ~8.0 | s | H-3 (Pyridine ring) | | ~3.9 | s | -OCH₃ (Ester) | | ~2.5 | s | -CH₃ (at C-5) |
| Hypothetical ¹³C NMR Data for this compound | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | | ~165 | C=O (Ester) | | ~155 | C-6 (Pyridine ring) | | ~150 | C-2 (Pyridine ring) | | ~140 | C-5 (Pyridine ring) | | ~135 | C-3 (Pyridine ring) | | ~100 | C-4 (Pyridine ring, attached to I) | | ~52 | -OCH₃ (Ester) | | ~20 | -CH₃ (at C-5) |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a precise molecular weight and, through fragmentation patterns, can offer clues about the compound's structure.
For this compound (C₈H₈INO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, allowing for the determination of the molecular formula. Common fragmentation patterns for picolinate (B1231196) esters might include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).
| Expected Mass Spectrometry Data for this compound | | :--- | :--- | :--- | | m/z | Ion | Description | | 277.96 | [M]⁺ | Molecular Ion | | 246.95 | [M - OCH₃]⁺ | Loss of methoxy group | | 218.95 | [M - COOCH₃]⁺ | Loss of methyl ester group | | 150.00 | [M - I]⁺ | Loss of iodine |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.
In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the C=O bond of the ester group, the C-O bond of the ester, the C=N and C=C bonds of the pyridine ring, and the C-H bonds of the methyl groups. The presence of the iodine atom would also influence the fingerprint region of the spectrum.
| Expected Infrared (IR) Absorption Bands for this compound | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group | | ~1720 | C=O (Ester carbonyl stretch) | | ~1600, ~1470 | C=C and C=N (Pyridine ring stretches) | | ~1250 | C-O (Ester stretch) | | ~2950 | C-H (Methyl group stretches) | | Below 800 | C-I (Iodine stretch) |
Chromatographic Separation Techniques for Reaction Analysis
Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for monitoring the progress of a chemical reaction and for purifying the final product.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. chemicalbook.com It is particularly useful for compounds that are not easily vaporized. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound would be a key parameter for its identification and for monitoring its formation during a reaction. By analyzing aliquots of the reaction mixture over time, one can track the consumption of reactants and the appearance of the product.
A hypothetical HPLC analysis of a reaction to synthesize this compound might show the disappearance of the starting materials and the emergence of a new peak corresponding to the product.
| Illustrative HPLC Data for a Reaction Mixture | | :--- | :--- | :--- | | Compound | Retention Time (min) | Relative Peak Area (%) | | Starting Material 1 | 3.5 | Decreasing over time | | Starting Material 2 | 5.2 | Decreasing over time | | this compound | 8.1 | Increasing over time |
Gas Chromatography (GC) is another powerful separation technique, but it is suitable for volatile and thermally stable compounds. Given that methyl esters of pyridinecarboxylic acids can be volatile, GC could be a viable method for analyzing this compound. The compound would be vaporized and passed through a column with a stationary phase. The retention time would be characteristic of the compound and could be used for its identification and quantification. GC is often coupled with a mass spectrometer (GC-MS), providing both separation and structural information.
For the analysis of a reaction mixture, GC could show the profile of volatile components, including the desired product and any volatile byproducts or unreacted starting materials.
| Illustrative GC Data for a Reaction Mixture | | :--- | :--- | | Compound | Retention Time (min) | | Solvent | 2.1 | | Unreacted Volatile Starting Material | 4.8 | | this compound | 10.3 | | Volatile Byproduct | 11.5 |
X-ray Crystallography for Solid-State Structure Determination
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is currently no publicly available X-ray crystallography data for the solid-state structure of this compound.
Detailed research findings, including crystallographic parameters such as unit cell dimensions, space group, bond lengths, and bond angles, are not present in the reviewed literature for this specific compound. Consequently, a detailed analysis of its three-dimensional structure, molecular packing, and intermolecular interactions as determined by X-ray diffraction is not possible at this time.
The scientific community relies on the publication of such data to understand the fundamental structural properties of chemical compounds. The absence of this information for this compound limits a complete understanding of its solid-state characteristics.
Future research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its crystal structure and provide the data necessary for a thorough structural characterization.
Future Research Directions and Emerging Applications
Development of More Sustainable and Efficient Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic processes. For Methyl 4-iodo-5-methylpicolinate, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus will be on pioneering greener alternatives that enhance efficiency and minimize environmental impact.
Key areas of investigation will likely include:
Catalytic C-H Activation: Direct functionalization of the picolinate (B1231196) backbone, bypassing the need for pre-functionalized starting materials, represents a significant leap forward. Research into transition-metal catalyzed C-H iodination could provide a more atom-economical route to the target molecule.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Developing a continuous process for the synthesis of this compound would be a major advancement.
Bio-inspired Synthesis: Exploring enzymatic or microbial pathways for the synthesis of picolinate derivatives could offer a highly sustainable and selective manufacturing process. nih.gov
A recent study on the synthesis of picolinates highlighted the use of a nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, which facilitates the reaction at ambient temperatures, showcasing a move towards more sustainable methods. nih.govrsc.org Another green approach involves the one-step hydrothermal synthesis of chromium picolinate from 2-pyridinecarbonitrile and a chromic salt, a process that is simple, cost-effective, and has low environmental pollution. google.com These examples pave the way for developing similar innovative and sustainable routes for this compound.
Exploration of Novel Catalytic Transformations
The iodine substituent on the pyridine (B92270) ring of this compound is a key functional handle for a variety of catalytic cross-coupling reactions. This opens the door to the synthesis of a vast array of novel derivatives with tailored properties. Future research will undoubtedly focus on leveraging this reactivity.
Promising catalytic transformations to be explored include:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 4-position.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl functionalities, which are valuable in materials science and for further synthetic modifications. youtube.com
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, providing access to a wide range of amino-substituted picolinates with potential biological activity. youtube.comgoogle.com
Heck Coupling: Reaction with alkenes to introduce vinyl groups, which can be further functionalized.
Palladium-catalyzed cross-coupling reactions are a well-established and powerful tool in organic synthesis. wikipedia.org The development of recyclable palladium prolinate catalysts for C-S cross-coupling reactions under mild and green conditions demonstrates the potential for more sustainable catalytic processes. researchgate.net Hypervalent iodine reagents have also been shown to be effective oxidants in palladium-catalyzed oxidative cross-coupling reactions for the formation of C-C, C-N, and C-O bonds. nih.govfrontiersin.org
Integration into Advanced Functional Materials
Picolinate derivatives are known to be excellent ligands for metal ions, forming stable complexes with interesting photophysical and magnetic properties. This makes this compound a prime candidate for incorporation into advanced functional materials.
Future research in this area could lead to the development of:
Luminescent Materials: Picolinate-based ligands can act as sensitizers for lanthanide ions, leading to materials with strong and long-lived luminescence. nih.gov These materials have potential applications in displays, lighting, and bio-imaging.
Metal-Organic Frameworks (MOFs): The rigid structure of the picolinate ring makes it an ideal building block for the construction of porous MOFs. These materials could be designed for applications in gas storage, separation, and catalysis.
Molecular Sensors: By functionalizing the picolinate ring with specific recognition units, it may be possible to create sensors for the detection of metal ions, anions, or small molecules. For instance, luminescent europium(III) coordination polymers derived from ethynyl-bridged picolinate ligands have shown high selectivity for detecting nitroaromatic compounds and Fe³⁺ ions. nih.gov
Computational Design and Prediction of New Reactivity
Computational chemistry offers a powerful tool for understanding and predicting the reactivity of molecules. In the context of this compound, theoretical studies can provide valuable insights and guide experimental work.
Future computational research could focus on:
Reaction Mechanism Studies: Using Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of known and novel reactions involving this compound. This can help in optimizing reaction conditions and predicting the formation of byproducts.
Prediction of Reactivity: Computational models can be used to predict the reactivity of different sites on the molecule, aiding in the design of selective transformations. For example, theoretical calculations have been used to analyze the electrophilic character of carbon atoms in substituted pyridines to predict their reactivity in SNAr reactions. researchgate.net
Design of Novel Catalysts: Computational screening can accelerate the discovery of new and more efficient catalysts for transformations involving this picolinate derivative.
Conformational Analysis: Understanding the conformational preferences of this compound and its derivatives is crucial for designing molecules with specific shapes and properties, particularly for applications in materials science and medicinal chemistry. nih.gov
Exploration of Picolinate Derivatives in Emerging Fields of Chemistry
The versatility of the picolinate scaffold suggests that derivatives of this compound could find applications in a variety of emerging fields.
Potential areas for future exploration include:
Medicinal Chemistry: Pyridine and its derivatives are common motifs in pharmaceuticals. The ability to functionalize the picolinate ring at multiple positions could lead to the discovery of new drug candidates with a range of biological activities. frontiersin.org Picolinic acid derivatives are already being explored for their use in biomedical applications, such as in MRI contrast agents and for radioisotope labeling. nih.govresearchgate.net
Agrochemicals: Substituted pyridines are also found in many herbicides and pesticides. Research into the biological activity of new picolinate derivatives could lead to the development of more effective and environmentally friendly agrochemicals.
Supramolecular Chemistry: The ability of the picolinate moiety to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an attractive building block for the construction of complex supramolecular architectures.
The development of new picolinic acid derivatives as intermediates for the synthesis of compounds for treating respiratory disorders highlights the potential of this class of molecules in medicine. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
